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CAS No.: 704888-90-4

Cat. No.: S519372

ARP-100 Profile and Validation Data

Property Description and Values

| Primary Target & Selectivity | MMP-2 (Gelatinase A) [1] [2] ¢ ICso = 12 nM [1] [2] [3] ¢ Selectivity
over other MMPs: MMP-9 (ICso = 0.2 pM), MMP-3 (ICso = 4.5 pM), MMP-1 & MMP-7 (ICso >50 pM) [1]
[2] | | Mechanism of Action | Interacts with the S1' pocket of MMP-2. Features a zinc-binding
hydroxamate group and a biphenyl moiety that confers selectivity [1] [4]. | | Key Experimental
Outcomes | * Anti-invasive: Significantly reduces invasive elongations in HT1080 fibrosarcoma cells [1]
[2]. « Pro-hypertrophic: Enhances hypertrophic growth in isolated rat cardiomyocytes [5]. ¢ Anti-
angiogenic & Migration Inhibition: Reduces migration and VEGF in retinoblastoma and lung cancer
models [6] [3]. | | Handling & Seolubility | + CAS Number: 704888-90-4 [1] [2] *+ Molecular Weight:
364.42 g/mol [1] [2] « Solubility: Soluble to 100 mM in DMSO [2]. Stock solutions are typically prepared in
DMSO and stored at -20°C to -80°C [1] [2]. |

Representative Experimental Protocols

Researchers have validated ARP-100's activity using standardized cellular and molecular biology

techniques. Here are detailed methodologies for key experiments:
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¢ Cellular Viability and Migration (Wound Healing) Assay [3]

o Cell Culture: Use relevant cell lines (e.g., Y79 or Weri-1 retinoblastoma cells). Culture cells in
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum.

o Inhibitor Treatment: Plate cells and allow to adhere. Treat with ARP-100 at a specified
concentration (e.g., 5 pM) in serum-free medium.

o Wound Creation: Scratch the cell monolayer with a sterile pipette tip. Wash to remove
detached cells.

o Imaging and Analysis: Capture images at the scratch site immediately (O hours) and after
incubation (e.g., 24 hours). Quantify migration by measuring the change in the wound area over
time.

¢ Boyden Chamber (Invasion) Assay [3]

o Chamber Preparation: Coat the membrane of the upper chamber of a transwell insert with
Matrigel to simulate the extracellular matrix.

o Cell Seeding and Treatment: Seed serum-starved cells into the upper chamber in serum-free
medium containing ARP-100. Place complete growth medium (chemoattractant) in the lower
chamber.

o Incubation and Fixation: Incubate for 24-48 hours to allow invasive cells to migrate through
the Matrigel and membrane.

o Staining and Counting: Remove non-invading cells from the upper surface. Fix and stain cells
on the lower membrane. Count the stained cells under a microscope to quantify invasion.

¢ Gelatin Zymography for MMP-2 Activity [6]

o Sample Preparation: Collect conditioned medium from treated cells. Use a protein assay to
ensure equal loading.

o Electrophoresis: Load samples onto a SDS-polyacrylamide gel co-polymerized with gelatin (1
mg/mL) as the substrate.

o Renaturation and Development: After electrophoresis, wash the gel in 2.5% Triton X-100 to
remove SDS. Incubate in activity buffer (e.g., Tris-CaCl: buffer, pH 7.6) at 37°C overnight.

o Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. MMP-2 activity
appears as clear bands of proteolysis (lysis) against a blue background.

e Analysis of Signaling Pathways (Western Blot) [5]

o Cell Lysis: Lyse treated cells (e.g., cardiomyocytes) in RIPA buffer containing protease and
phosphatase inhibitors.

o Protein Separation and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF
membrane.
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o Antibody Incubation: Block membrane and incubate with primary antibodies against targets of
interest (e.g., p-ERK, p-AKT, p-GSK3p). Re-probe for a loading control like vinculin or GAPDH.

o Detection: Use horseradish peroxidase-conjugated secondary antibodies and an ECL
detection system to visualize protein bands.

ARP-100 in Action: Signaling Pathway

In cardiac hypertrophy research, ARP-100 has been instrumental in uncovering MMP-2's role in intracellular

signaling. The diagram below illustrates the experimental findings.
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This model is based on experiments where ARP-100 treatment of rat ventricular cardiomyocytes led to
increased phosphorylation of ERK and Akt, inhibited GSK3[ activity, and promoted hypertrophic growth.
These effects were blocked by specific pathway inhibitors PD98059 (MEK/ERK) and LY?290042
(PI3K/Akt), confirming the pathway's role [5].

Key Insights for Researchers

o Established Research Tool: ARP-100 is a validated, cell-permeable tool for selectively probing
MMP-2 function in vitro. Its effects are concentration-dependent, with working concentrations
typically in the low micromolar range (e.g., 5-50 uM) [7] [3].
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¢ Critical Selectivity Consideration: While highly selective for MMP-2 over several other MMPs, note
that it does inhibit MMP-9 at higher concentrations (ICso 200 nM) [1]. Always include appropriate
controls to confirm that observed effects are due to MMP-2 inhibition specifically.

¢ Performance vs. Alternatives: ARP-100 shows potent MMP-2 inhibition. One study comparing it to
newer macrocyclic compounds found ARP-100 effectively inhibited MMP activity but was less potent
in impairing breast cancer cell migration in 3D models compared to the new compounds [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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